molecular formula C21H29N5O4 B5547731 8-{[2-(3,4-DIETHOXYPHENYL)ETHYL]AMINO}-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-{[2-(3,4-DIETHOXYPHENYL)ETHYL]AMINO}-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5547731
M. Wt: 415.5 g/mol
InChI Key: ZJPCTDRIGNPIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[2-(3,4-DIETHOXYPHENYL)ETHYL]AMINO}-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a diethoxyphenyl group

Preparation Methods

The synthesis of 8-{[2-(3,4-DIETHOXYPHENYL)ETHYL]AMINO}-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. The process typically starts with the preparation of the purine base, followed by the introduction of the diethoxyphenyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

8-{[2-(3,4-DIETHOXYPHENYL)ETHYL]AMINO}-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways .

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different substituents. For example:

Properties

IUPAC Name

8-[2-(3,4-diethoxyphenyl)ethylamino]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-6-26-17-18(24(4)21(28)25(5)19(17)27)23-20(26)22-12-11-14-9-10-15(29-7-2)16(13-14)30-8-3/h9-10,13H,6-8,11-12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPCTDRIGNPIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NCCC3=CC(=C(C=C3)OCC)OCC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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